Thiazolo[4,5-f]quinoline, 7,9-dimethyl-
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Overview
Description
Thiazolo[4,5-f]quinoline, 7,9-dimethyl- is a heterocyclic compound that features a fused ring system combining a thiazole ring and a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thiazolo[4,5-f]quinoline, 7,9-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of formimidamide intermediates, which undergo cyclization via a thermal Dimroth rearrangement. This reaction is often carried out under microwave irradiation at temperatures around 118°C, using aniline derivatives in acetic acid . Another approach involves the use of dichloroethylamides, which react with aryl isothiocyanates and Lawesson’s reagent to form the desired thiazoloquinoline structure .
Industrial Production Methods: Industrial production of Thiazolo[4,5-f]quinoline, 7,9-dimethyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions: Thiazolo[4,5-f]quinoline, 7,9-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can be performed to modify the thiazole ring, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, hydrogenated thiazoloquinolines, and functionalized thiazoloquinoline compounds .
Scientific Research Applications
Thiazolo[4,5-f]quinoline, 7,9-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Thiazolo[4,5-f]quinoline, 7,9-dimethyl- involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active sites of kinases such as DYRK1A and GSK3, thereby modulating their activity. This interaction can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Thiazolo[3,2-a]quinolines: These compounds share a similar fused ring system but differ in the position of the thiazole ring fusion.
Oxazolo[3,2-a]quinolines: These compounds have an oxazole ring instead of a thiazole ring, leading to different chemical properties and biological activities.
Uniqueness: Thiazolo[4,5-f]quinoline, 7,9-dimethyl- is unique due to its specific ring fusion pattern and the presence of dimethyl groups at positions 7 and 9.
Properties
Molecular Formula |
C12H10N2S |
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Molecular Weight |
214.29 g/mol |
IUPAC Name |
7,9-dimethyl-[1,3]thiazolo[4,5-f]quinoline |
InChI |
InChI=1S/C12H10N2S/c1-7-5-8(2)14-9-3-4-10-12(11(7)9)13-6-15-10/h3-6H,1-2H3 |
InChI Key |
FNUKEFMXXMIBRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(C=C2)SC=N3)C |
Origin of Product |
United States |
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